(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines This compound is characterized by its unique structure, which includes a hydroxybenzylidene group, an imino group, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves a multi-step process. The initial step often includes the formation of the thiadiazolo[3,2-a]pyrimidine core through a cyclization reaction. This is followed by the introduction of the hydroxybenzylidene group via a condensation reaction with an appropriate aldehyde. The imino group is then introduced through an amination reaction, and the phenoxymethyl group is added via an etherification reaction. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The hydroxybenzylidene group can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Thiadiazolo[3,2-a]pyrimidines: Compounds with similar core structures but different substituents.
Hydroxybenzylidene derivatives: Compounds with similar hydroxybenzylidene groups but different core structures.
Phenoxymethyl derivatives: Compounds with similar phenoxymethyl groups but different core structures.
Uniqueness
(6Z)-6-(4-hydroxybenzylidene)-5-imino-2-(phenoxymethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its combination of functional groups and its specific structural arrangement. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications in scientific research.
Properties
Molecular Formula |
C19H14N4O3S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
5-amino-6-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(phenoxymethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C19H14N4O3S/c20-17-15(10-12-6-8-13(24)9-7-12)18(25)21-19-23(17)22-16(27-19)11-26-14-4-2-1-3-5-14/h1-10H,11,20H2 |
InChI Key |
CDLYYODQRAPHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN3C(=C(C(=O)N=C3S2)C=C4C=CC(=O)C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.